![molecular formula C20H18ClN3O6S2 B2477691 N-(4-méthoxyphényl)-2-({5-[(3-chloro-4-méthoxyphényl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acétamide CAS No. 899724-88-0](/img/new.no-structure.jpg)
N-(4-méthoxyphényl)-2-({5-[(3-chloro-4-méthoxyphényl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H18ClN3O6S2 and its molecular weight is 495.95. The purity is usually 95%.
BenchChem offers high-quality 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie médicinale et développement de médicaments
Les caractéristiques structurales du composé suggèrent un potentiel en tant que candidat médicament. Explorons ses applications dans ce domaine :
Agents anticancéreux :Synthèse organique et réactions chimiques : La présence à la fois d’un groupe sulfonamide et d’une partie acétamide rend ce composé polyvalent pour la chimie synthétique :
Formation de liaison urée :- Groupe protecteur : La stabilité de la liaison urée du composé dans des conditions acides, alcalines et aqueuses le rend approprié pour la protection des groupes amines pendant la synthèse organique .
Recherche sur les lipides : Compte tenu de ses propriétés aromatiques et lipophiles, ce composé trouve des applications dans les études sur les lipides :
Traceur du transport du cholestérol :- Sonde fluorescente : Le composé peut servir de traceur pour étudier le transport du cholestérol dans les cellules et les tissus. Sa fluorescence orange-rouge permet la visualisation et le suivi .
Dysfonctionnement mitochondrial et maladie : Des recherches émergentes se concentrent sur la santé mitochondriale et son impact sur diverses maladies :
Troubles neurodégénératifs :Nouveaux composés de petites molécules : La structure unique de ce composé a conduit à des demandes de brevet :
Traitement du cancer :- Ciblage mitochondrial : Le composé, en particulier la 6-chloro-3-(2,4-dichloro-5-méthoxyphényl)-2-mercapto-7-méthoxyquinazolin-4(3H)-one, s’avère prometteur dans le traitement du cancer et d’autres maladies associées à un dysfonctionnement mitochondrial .
Recherche en protéomique : Les chercheurs utilisent ce composé pour des études de protéomique :
Modification des protéines :Propriétés
Numéro CAS |
899724-88-0 |
|---|---|
Formule moléculaire |
C20H18ClN3O6S2 |
Poids moléculaire |
495.95 |
Nom IUPAC |
2-[[5-(3-chloro-4-methoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H18ClN3O6S2/c1-29-13-5-3-12(4-6-13)23-18(25)11-31-20-22-10-17(19(26)24-20)32(27,28)14-7-8-16(30-2)15(21)9-14/h3-10H,11H2,1-2H3,(H,23,25)(H,22,24,26) |
Clé InChI |
OHKVXYJOOWROIU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


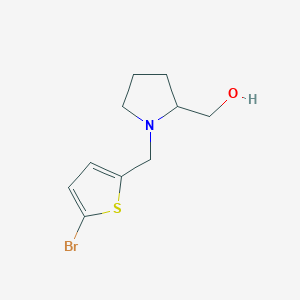
![N-[2-(1-hydroxyethyl)phenyl]propanamide](/img/structure/B2477611.png)
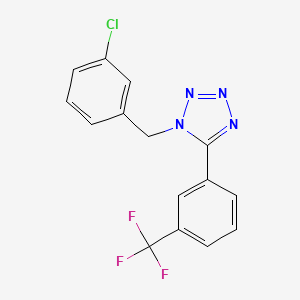
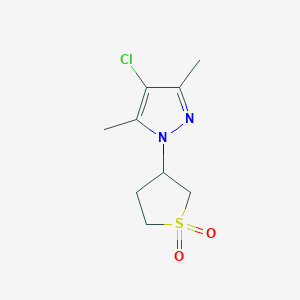
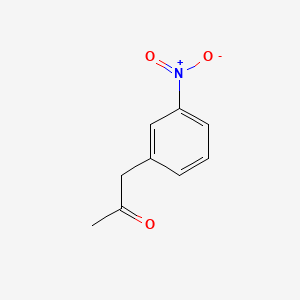

![(15S,16Z,17S)-16-ethylidene-4-hydroxy-15-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,10,14,20-tetraoxatetracyclo[21.2.2.13,7.012,17]octacosa-1(25),3,5,7(28),12,23,26-heptaene-11,19-dione](/img/structure/B2477619.png)
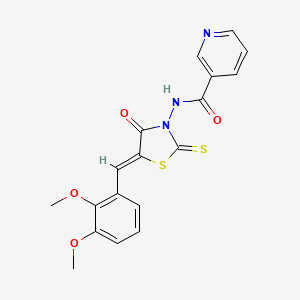
![3-(2-{4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}-2-oxoethyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2477625.png)
![(Z)-ethyl 2-methyl-5-oxo-4-(((1-phenylethyl)amino)methylene)-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2477626.png)
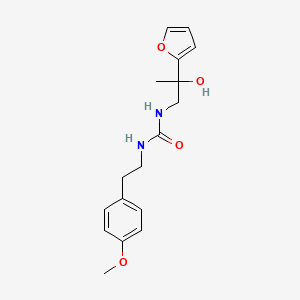

![2,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-3-carboxamide](/img/structure/B2477629.png)
![[1-(Oxan-4-yl)ethyl]hydrazine dihydrochloride](/img/structure/B2477630.png)
